molecular formula C10H12N6O4 B11109280 (2E)-1-methyl-N-nitro-5-(4-nitrophenyl)-1,3,5-triazinan-2-imine

(2E)-1-methyl-N-nitro-5-(4-nitrophenyl)-1,3,5-triazinan-2-imine

Cat. No.: B11109280
M. Wt: 280.24 g/mol
InChI Key: UFHPOHAYAZXMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-METHYL-5-(4-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a triazine ring, a nitrophenyl group, and a hydraziniumolate moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-METHYL-5-(4-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE typically involves the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with N-phenylhydrazinecarbothioamide in boiling ethanol containing a catalytic amount of concentrated hydrochloric acid. The reaction is carried out for approximately 4 hours, resulting in the formation of the desired compound with a high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[1-METHYL-5-(4-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

2-[1-METHYL-5-(4-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[1-METHYL-5-(4-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the triazine ring can interact with nucleophilic sites in biological molecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Shares the triazole and nitrophenyl groups but lacks the hydraziniumolate moiety.

    N-phenylhydrazinecarbothioamide: Contains the hydrazine and phenyl groups but lacks the triazine ring.

Uniqueness

2-[1-METHYL-5-(4-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE is unique due to its combination of a triazine ring, nitrophenyl group, and hydraziniumolate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12N6O4

Molecular Weight

280.24 g/mol

IUPAC Name

(NE)-N-[1-methyl-5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]nitramide

InChI

InChI=1S/C10H12N6O4/c1-13-7-14(6-11-10(13)12-16(19)20)8-2-4-9(5-3-8)15(17)18/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

UFHPOHAYAZXMEH-UHFFFAOYSA-N

Isomeric SMILES

CN\1CN(CN/C1=N\[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN1CN(CNC1=N[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.